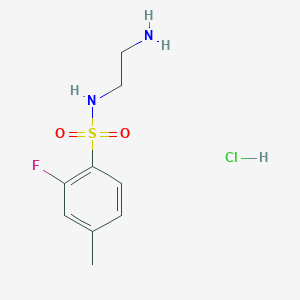

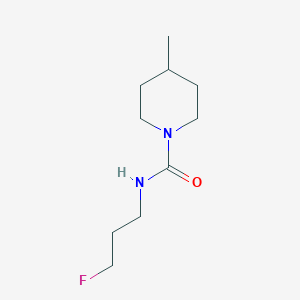

N-(2-aminoethyl)-2-fluoro-4-methylbenzenesulfonamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-aminoethyl)-2-fluoro-4-methylbenzenesulfonamide; hydrochloride, also known as F 18-FES, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. It is a synthetic estrogen receptor ligand that binds to estrogen receptors, allowing for the visualization and quantification of estrogen receptor expression in various tissues.

Mechanism of Action

F 18-FES binds to estrogen receptors in a manner similar to endogenous estrogens, allowing for the visualization and quantification of estrogen receptor expression in various tissues. The binding affinity of F 18-FES for estrogen receptors is comparable to that of endogenous estrogens, making it an effective imaging agent for estrogen receptor-positive tumors.

Biochemical and Physiological Effects:

F 18-FES is rapidly cleared from the bloodstream and excreted through the kidneys. It has a half-life of approximately 110 minutes, which allows for imaging within a reasonable time frame. F 18-FES has also been shown to have low toxicity and minimal adverse effects in clinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of F 18-FES is its ability to quantify estrogen receptor expression in vivo, providing a non-invasive method for assessing tumor biology. It also allows for the monitoring of estrogen receptor expression over time, which can be useful in evaluating treatment response. However, F 18-FES has limitations in terms of its specificity for estrogen receptors, as it can also bind to other proteins in the body. In addition, the production of F 18-FES requires specialized equipment and expertise, which can limit its availability and increase its cost.

Future Directions

Future research on F 18-FES could focus on improving its specificity for estrogen receptors and reducing its binding to other proteins in the body. In addition, studies could explore the use of F 18-FES in other estrogen-dependent diseases, such as osteoporosis and cardiovascular disease. Further research could also investigate the potential of F 18-FES as a biomarker for predicting treatment response and patient outcomes.

Synthesis Methods

The synthesis of F 18-FES involves the reaction of 2-fluoro-4-methylbenzenesulfonyl chloride with 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The final step involves the incorporation of the F-18 isotope through nucleophilic substitution using Kryptofix 2.2.2 as the phase transfer catalyst.

Scientific Research Applications

F 18-FES has been extensively used in preclinical and clinical studies to evaluate estrogen receptor expression in breast cancer, endometrial cancer, and other estrogen-dependent tumors. It has also been used to assess the efficacy of estrogen receptor-targeted therapies and to monitor treatment response. In addition, F 18-FES has shown promise in identifying patients who are likely to benefit from hormonal therapy and in predicting the development of resistance to such therapies.

properties

IUPAC Name |

N-(2-aminoethyl)-2-fluoro-4-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S.ClH/c1-7-2-3-9(8(10)6-7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUVPCUUFIZYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2-fluoro-4-methylbenzenesulfonamide;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)

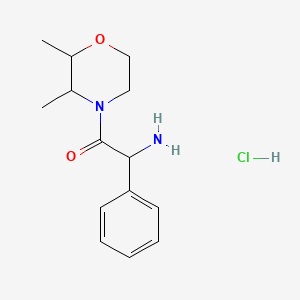

![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)

![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)

![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)

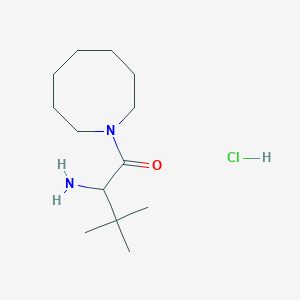

![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)

![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)

![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)

![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)